3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid
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Overview
Description
The compound “3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid” is a complex organic molecule. It seems to contain a benzothiazole ring, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Scientific Research Applications
Diuretic Properties
Thiazoles have been explored for their diuretic effects, aiding in fluid balance regulation. Although specific studies on our compound are lacking, its thiazole moiety suggests a possible diuretic role.
References:
- Kashyap, S. J., Garg, V. K., Sharma, P. K., Kumar, N., Dudhe, R., & Gupta, J. K. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132
- (NMR spectra reference)
- (Product information)
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their interaction with their biological targets
properties
IUPAC Name |
3-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-8-2-5-11-12(6-8)21-15(16-11)17-13(18)9-3-4-10(7-9)14(19)20/h2,5-6,9-10H,3-4,7H2,1H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOFKKSQZJAAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid |
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